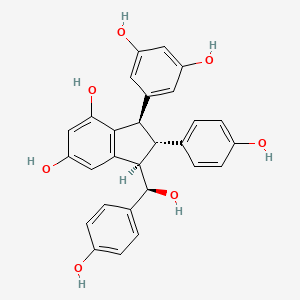

Leachianol G

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H24O7 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |

InChI |

InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H/t24-,25-,27-,28-/m0/s1 |

InChI Key |

FIWQALXNBGJRQL-XEZODYMFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C3=C([C@@H]2[C@H](C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Leachianol G from Vitis vinifera Stalks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Leachianol G, a resveratrol dimer, from Vitis vinifera (grape) stalks. While direct, detailed protocols for this specific compound are not extensively published, this document synthesizes established methodologies for the extraction and purification of stilbenoid oligomers from grape byproducts. The guide includes detailed experimental protocols, quantitative data, and visual representations of workflows and potential biological signaling pathways.

Introduction to this compound and Vitis vinifera Stalks

Vitis vinifera stalks, a major byproduct of the winemaking industry, are a rich source of bioactive polyphenols, particularly stilbenoids. Stilbenoids are a class of natural compounds recognized for their diverse pharmacological activities. Among these, resveratrol and its oligomers have garnered significant attention. This compound, a resveratrol dimer, has been identified in and isolated from Vitis vinifera stalks. The complex structure of these oligomers presents both a challenge and an opportunity for the discovery of novel therapeutic agents. This guide outlines a systematic approach to the isolation and characterization of this compound from this readily available biomass.

Data Presentation: Quantitative Yields of Stilbenoids from Vitis vinifera

The concentration of stilbenoids in grape byproducts can vary significantly depending on the cultivar, environmental conditions, and extraction methodology. The following tables provide representative quantitative data for stilbenoids found in various Vitis vinifera cultivars and tissues. While specific yields for this compound are not widely reported, these values for related stilbenoids offer a benchmark for potential recovery.

Table 1: Stilbenoid Content in Muscadine Grape Cultivars (µg/g of fresh weight) [1][2]

| Cultivar | t-piceid | t-resveratrol | ε-viniferin | t-pterostilbene | Total Stilbenoids |

| Fry Seedless | 233 | 15 | 1.2 | 1 | 270.20 |

| Pride | 35 | 10 | 0.5 | 0.2 | 46.18 |

| Doreen | 1 | 0.5 | 0.1 | 0.1 | 1.73 |

Table 2: Stilbenoid Content in Grape Berry Skins (µg/g of dry skin) [3]

| Stilbenoid | Average Amount Detected |

| cis-piceid | 92.33 |

| trans-piceid | 42.19 |

| trans-resveratrol | 24.06 |

Experimental Protocols

This section details a representative methodology for the isolation of this compound from Vitis vinifera stalks, synthesized from established protocols for stilbenoid oligomers.

Raw Material Preparation

-

Collection and Drying: Collect fresh Vitis vinifera stalks post-destemming. Wash the stalks with distilled water to remove impurities and dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to a constant weight.

-

Grinding: Grind the dried stalks into a fine powder (e.g., 20-40 mesh) using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.

Extraction of Crude Stilbenoid Mixture

-

Solvent Selection: A mixture of ethanol and water (e.g., 80:20 v/v) is an effective and environmentally friendly solvent for stilbenoid extraction[3]. Acetone or methanol can also be used.

-

Solid-Liquid Extraction:

-

Macerate the powdered grape stalks in the chosen solvent at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 4 hours) with continuous stirring[3].

-

Alternatively, use advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Fractionation and Purification

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Stilbenoid oligomers are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing compounds with similar TLC profiles to this compound and further purify them using preparative HPLC.

-

A C18 column is commonly used with a mobile phase gradient of water (often with a small percentage of formic acid or acetonitrile for better peak shape) and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector at wavelengths relevant for stilbenoids (e.g., 306 nm and 320 nm).

-

Collect the peak corresponding to this compound.

-

Structure Elucidation

-

Spectroscopic Analysis: Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): Use 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Vitis vinifera stalks.

Postulated Neuroprotective Signaling Pathway of a Stilbenoid Oligomer

While the precise signaling pathway of this compound is a subject for further research, stilbenoids are known to exert neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. The following diagram illustrates a plausible mechanism.

References

- 1. Multi-year Quantitative Evaluation of Stilbenoids Levels Among Selected Muscadine Grape Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-year Quantitative Evaluation of Stilbenoids Levels Among Selected Muscadine Grape Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content - PubMed [pubmed.ncbi.nlm.nih.gov]

a new resveratrol hexamer, was isolated along with five oligostilbenoids identified in V. vinifera for the first time, ampelopsin C, davidiol A, Leachianol F, leachianol G, and E-maackin, a dimer with an unusual dioxane moiety, and 14 known hydroxystilbenes.

An In-depth Guide to a Novel Resveratrol Hexamer and Associated Oligostilbenoids from Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the isolation and characterization of a new resveratrol hexamer, viniphenol A, from Vitis vinifera (grapevine) stalks. The guide also covers five other oligostilbenoids identified for the first time in V. vinifera: ampelopsin C, davidiol A, Leachianol F, leachianol G, and E-maackin, a dimer with a distinct dioxane moiety. Additionally, 14 known hydroxystilbenes were isolated. This document provides a summary of the compounds, experimental procedures, and key findings for research and development purposes.

Isolated Stilbenoids from Vitis vinifera Stalks

A novel resveratrol hexamer, Viniphenol A, was successfully isolated and identified.[1][2] Alongside this new compound, five other oligostilbenoids were reported for the first time from Vitis vinifera.[1][2] The isolated compounds are detailed in the table below.

| Compound Name | Compound Type | Significance |

| Viniphenol A | Resveratrol Hexamer | Newly discovered compound. |

| Ampelopsin C | Oligostilbenoid | First-time identification in V. vinifera. |

| Davidiol A | Oligostilbenoid | First-time identification in V. vinifera. |

| Leachianol F | Oligostilbenoid | First-time identification in V. vinifera. |

| This compound | Oligostilbenoid | First-time identification in V. vinifera. |

| E-maackin | Dimer with dioxane moiety | First-time identification in V. vinifera. |

Experimental Protocols

The isolation and characterization of these compounds involved a multi-step process, beginning with extraction from grapevine stalks and culminating in structural elucidation.

Extraction and Purification

The primary method for purification was centrifugal partition chromatography (CPC), a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.[1][2]

Protocol for a Representative Extraction and CPC Separation:

-

Preparation of Plant Material : Air-dried stalks of Vitis vinifera are ground into a fine powder.

-

Solvent Extraction : The powdered material undergoes extraction with a suitable organic solvent, such as a mixture of ethanol and water, to create a crude extract.

-

Solvent System Selection for CPC : A biphasic solvent system is selected. A common system for stilbenoid separation is a quaternary mixture of n-heptane, ethyl acetate, methanol, and water. The optimal ratio is determined through preliminary tests to ensure appropriate partitioning of the target compounds.

-

CPC Operation :

-

The CPC column is first filled with the stationary phase (either the upper or lower phase of the solvent system).

-

The rotor is set to a specific speed (e.g., 800-1200 rpm).

-

The mobile phase is then pumped through the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.

-

The effluent is collected in fractions using an automated fraction collector.

-

-

Fraction Analysis : The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the compounds of interest.

-

Final Purification : Fractions containing the same compound are pooled and may undergo further purification steps, such as preparative HPLC, to yield the pure compounds.

Structural Elucidation

The molecular structures of the isolated compounds were determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of each compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR (¹H and ¹³C) : Provides information about the types and connectivity of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are used to establish the complete chemical structure and relative stereochemistry of the molecule by showing correlations between different nuclei.

-

-

Molecular Modeling : For complex structures like viniphenol A, molecular modeling under NMR constraints is employed to determine the three-dimensional structure and stereochemistry.[1][2]

The following table presents representative ¹H-NMR data for a resveratrol oligomer, illustrating the type of data used for structural identification.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 6.85 | d | 2.1 |

| H-4 | 6.95 | d | 8.5 |

| H-5 | 6.70 | dd | 8.5, 2.1 |

| H-7 | 5.20 | d | 6.5 |

| H-8 | 4.30 | d | 6.5 |

| H-2', 6' | 7.25 | d | 8.6 |

| H-3', 5' | 6.80 | d | 8.6 |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for isolation and a conceptual pathway for the biological activity of Viniphenol A.

Caption: Workflow for the isolation and structural elucidation of stilbenoids.

Caption: Protective effect of Viniphenol A against Amyloid-β toxicity.

References

Leachianol G: A Technical Guide for Researchers

For research use only. Not for personal medical use.

Introduction

Leachianol G is a naturally occurring phenolic compound classified as a resveratrol dimer. Isolated from plant sources, notably from the stems of Vitis vinifera (grapevine), it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and reported biological activities of this compound, along with general experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is identified by the CAS number 164204-62-0 and possesses the molecular formula C28H24O7. While its definitive structure requires confirmation through detailed spectroscopic analysis, it is established as a dimer of resveratrol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 164204-62-0 | Commercial Suppliers |

| Molecular Formula | C28H24O7 | Commercial Suppliers |

| Molecular Weight | 472.5 g/mol | Commercial Suppliers |

| Appearance | Powder | Commercial Suppliers |

| Purity | ≥98% | Commercial Suppliers |

| Type of Compound | Phenol, Resveratrol Dimer | Commercial Suppliers |

Biological Activities

Preliminary research and the activities of related stilbene compounds suggest that this compound may possess antifungal and antioxidant properties.

Antifungal Activity

Some sources indicate that this compound exhibits antifungal properties. The proposed mechanism involves the disruption of the fungal cell membrane's integrity, leading to cell lysis. This is a common mechanism for many phenolic compounds which can interfere with membrane proteins and the lipid bilayer.

Antioxidant Activity

As a polyphenolic compound and a resveratrol dimer, this compound is expected to possess antioxidant activity. Resveratrol and its derivatives are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant capacity of such compounds is attributed to their hydroxyl groups which can donate a hydrogen atom to stabilize free radicals.

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation, characterization, and biological evaluation of this compound. These are intended as a starting point for researchers, and specific parameters may require optimization.

Isolation of this compound from Vitis vinifera Stems

The isolation of resveratrol dimers like this compound from grape stems typically involves solvent extraction followed by chromatographic purification.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: Dried and powdered grape stems are extracted with a suitable solvent system, such as an ethanol/water mixture (e.g., 80:20 v/v), often with the aid of ultrasonication or maceration to enhance extraction efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. This may involve initial separation on a silica gel column followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structural Elucidation

The chemical structure of the isolated this compound can be determined using a combination of spectroscopic methods.

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of this compound.

Protocols:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and types of protons and their neighboring environments.

-

13C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the linkage between the resveratrol units and their relative stereochemistry.

-

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various fungal strains can be determined using the broth microdilution method.

Protocol:

-

Prepare Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

-

Serial Dilutions: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions for fungal growth.

-

Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH and ABTS radical scavenging assays are commonly employed.

Workflow for Antioxidant Assays

Caption: Workflow for DPPH and ABTS radical scavenging assays.

Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

After incubation in the dark, the absorbance is measured at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The ABTS radical solution is diluted to a specific absorbance at around 734 nm.

-

Different concentrations of this compound are added to the ABTS radical solution.

-

After a short incubation period, the absorbance is measured.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Conclusion

This compound represents a promising natural product for further investigation, particularly in the areas of antifungal and antioxidant research. The methodologies outlined in this guide provide a foundation for researchers to explore the full potential of this resveratrol dimer. Further studies are warranted to fully elucidate its chemical structure, delineate its mechanisms of action, and evaluate its efficacy in more complex biological systems.

Biological Activity of Leachianol G: A Methodological and Data-Driven Whitepaper

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific quantitative data and detailed experimental protocols for the biological activities of a compound referred to as "Leachianol G." Therefore, this document serves as a comprehensive, in-depth technical guide outlining the standard methodologies and data presentation formats that would be employed in the biological activity screening of a novel natural product like this compound. The experimental details and data presented herein are illustrative, based on established protocols for similar compounds, and should be adapted and validated for the specific compound of interest.

Introduction

Natural products are a cornerstone of drug discovery, offering a vast chemical diversity for identifying novel therapeutic agents. This compound, a putative novel chemical entity, warrants a systematic investigation of its biological activities to elucidate its therapeutic potential. This guide provides a framework for researchers, scientists, and drug development professionals to screen this compound for key biological activities, including cytotoxicity, antioxidant capacity, and anti-inflammatory effects. The following sections detail the experimental protocols, data presentation standards, and visualization of relevant biological pathways and workflows.

Cytotoxicity Screening

A primary step in evaluating a novel compound is to determine its cytotoxic profile against various cell lines. This helps in identifying potential anticancer activity and assessing general toxicity.

Quantitative Data Summary

The cytotoxic activity of this compound would be quantified as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth or viability.

| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Human Breast Adenocarcinoma | Data to be determined | Reference Value |

| A549 | Human Lung Carcinoma | Data to be determined | Reference Value |

| HepG2 | Human Liver Cancer | Data to be determined | Reference Value |

| HEK293 | Human Embryonic Kidney (Normal) | Data to be determined | Reference Value |

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Experimental Workflow

Antioxidant Activity Screening

Evaluating the antioxidant potential of this compound is crucial, as oxidative stress is implicated in numerous diseases.

Quantitative Data Summary

The antioxidant activity is often measured by the half-maximal effective concentration (EC50) in radical scavenging assays.

| Assay | This compound EC50 (µg/mL) | Ascorbic Acid EC50 (µg/mL) (Positive Control) |

| DPPH Radical Scavenging | Data to be determined | Reference Value |

| ABTS Radical Scavenging | Data to be determined | Reference Value |

Experimental Protocols

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated, and the EC50 value is determined.

-

ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction: Add various concentrations of this compound to the ABTS•+ solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm after a specific incubation time.

-

Calculation: Determine the percentage of inhibition and the EC50 value.

Anti-inflammatory Activity Screening

Investigating the anti-inflammatory properties of this compound can reveal its potential for treating inflammatory disorders. A common in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophages.

Hypothetical Signaling Pathway: NF-κB Inhibition

A potential mechanism for anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the inhibition of NO production by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological activity screening of this compound. Based on the outcomes of these preliminary assays, further investigations can be pursued. Positive results in cytotoxicity screening would warrant further studies in additional cancer cell lines and in vivo models. Significant antioxidant and anti-inflammatory activities would prompt more in-depth mechanistic studies, such as the investigation of specific signaling pathways and gene expression profiling. The systematic approach outlined here will be instrumental in uncovering the therapeutic potential of this compound and guiding its future development as a potential drug candidate.

Leachianol G: A Technical Guide to Its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianol G, a prenylated flavonoid, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it shares a common biosynthetic origin with a diverse group of plant secondary metabolites known for their antioxidant and other health-promoting properties. This technical guide provides an in-depth overview of the known natural sources of this compound, its distribution in the plant kingdom, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Fabaceae (legume) and Moraceae (mulberry) families. Its presence has also been confirmed in Vitaceae (grape) family. The documented plant sources of this compound include:

-

Sophora flavescens (Kushen): The roots of this traditional Chinese medicinal plant are a notable source of various prenylated flavonoids, including this compound. It is often found alongside other related compounds such as kurarinone.

-

Morus alba (White Mulberry): The leaves and root bark of the white mulberry tree have been reported to contain this compound. Mulberry species are widely cultivated and are a well-known source of various bioactive compounds.

-

Vitis vinifera (Common Grape Vine): this compound has been isolated from the stalks of grapes, suggesting that this agricultural byproduct could be a potential source for this compound.

-

Lespedeza cyrtobotrya (Bush Clover): This species of bush clover is another member of the Fabaceae family that has been identified as a natural source of this compound.

While these plants are confirmed sources, specific quantitative data on the concentration or yield of this compound from the raw plant material is not extensively available in the current literature. The presented data primarily focuses on total extract yields or the content of broader compound classes like total phenolics or flavonoids.

Data Presentation: Quantitative Analysis of Source Materials

The following tables summarize the available quantitative data for the natural sources of this compound. It is important to note that specific yields for this compound are largely unreported. The data provided here pertains to total extract yields or the concentration of total flavonoids or phenolics, which can serve as an indicator of the potential for this compound isolation.

| Plant Source | Plant Part | Extraction Solvent | Total Extract Yield (%) | Reference |

| Sophora flavescens | Roots | 95% Aqueous Ethanol | Not specified; 493 g extract from 20 kg of roots | [1] |

| Morus alba | Leaves | 39.30% Ethanol | 5.05% (as total flavonoids) | [2] |

| Vitis vinifera | Stems | Methanol | Not specified | [3] |

| Lespedeza cyrtobotrya | Not specified | Not specified | Not specified |

| Plant Source | Plant Part | Total Phenolic Content (mg/g) | Total Flavonoid Content (mg/g) | Reference |

| Sophora flavescens | Roots | Not specified | Not specified | |

| Morus alba | Leaves | 15.55 (as GAE) | 11.01 (as Tannic Acid Equivalents) | [4] |

| Morus alba | Leaves | 2.52 - 9.26 (as GAE) | 0.83 - 8.70 (as Rutin Equivalents) | [5] |

| Lespedeza bicolor | Not specified | 190.4 (as GAE) | 109.2 (as QE) | [6] |

*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note that the data for Lespedeza bicolor is provided as a related species to Lespedeza cyrtobotrya due to the lack of specific data for the latter.

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound, synthesized from various reported procedures for flavonoid isolation from its known natural sources.

Protocol 1: Extraction and Isolation from Sophora flavescens Roots

1. Extraction:

- Air-dry the roots of Sophora flavescens and grind them into a fine powder.

- Macerate the powdered root material (1 kg) with 95% aqueous ethanol (5 L) at room temperature for 24 hours with occasional stirring.

- Filter the extract and repeat the extraction process two more times with fresh solvent.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Fractionation:

- Suspend the crude extract in water (1 L) and perform liquid-liquid partitioning successively with an equal volume of n-hexane, chloroform, and ethyl acetate.

- Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids, and concentrate it to dryness.

3. Chromatographic Purification:

- Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

- Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).

- Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol mobile phase and UV detection.

- Combine fractions containing compounds with similar TLC profiles.

- Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

- Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Protocol 2: Ultrasonic-Assisted Extraction from Morus alba Leaves

1. Extraction:

- Dry the leaves of Morus alba at a controlled temperature (e.g., 40-50 °C) and grind them into a powder.

- Suspend the leaf powder (100 g) in 40% aqueous ethanol (1 L).

- Perform ultrasonic-assisted extraction at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 60 °C).

- Filter the mixture and concentrate the filtrate under vacuum to yield the crude extract.

2. Purification:

- Follow the fractionation and chromatographic purification steps as outlined in Protocol 1. The specific solvent systems for column chromatography may need to be optimized based on the TLC analysis of the crude extract.

Mandatory Visualizations

General Flavonoid Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway of flavonoids, providing context for the origin of this compound.

Caption: General flavonoid biosynthetic pathway leading to various flavonoid classes.

Experimental Workflow for this compound Isolation

This diagram outlines a typical experimental workflow for the extraction and isolation of this compound from a plant source.

Caption: Workflow for the extraction and isolation of this compound.

Conclusion

This compound is a naturally occurring prenylated flavonoid found in several plant species, with Sophora flavescens, Morus alba, Vitis vinifera, and Lespedeza cyrtobotrya being the primary documented sources. While specific quantitative data on this compound content in these plants is limited, established phytochemical methodologies provide a clear path for its extraction and isolation. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate the chemistry and pharmacology of this promising natural product. Future research focusing on the quantification of this compound in its natural sources and the elucidation of its specific mechanisms of biological action is warranted.

References

- 1. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]

- 2. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Survey of grapevine Vitis vinifera stem polyphenols by liquid chromatography-diode array detection-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

The Leachianol G Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianol G, a lavandulyl-prenylated flavanone found in plants of the Sophora genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel bioactive derivatives. This technical guide provides an in-depth overview of the proposed this compound biosynthesis pathway, integrating current knowledge on flavonoid and irregular monoterpene synthesis. It details the enzymatic steps from primary metabolites to the final complex structure, presents available quantitative data, and offers detailed protocols for key experimental procedures relevant to pathway elucidation. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Prenylated flavonoids are a class of specialized plant metabolites characterized by the attachment of one or more isoprenoid side chains to a flavonoid core. This prenylation often enhances the biological activity of the parent flavonoid. This compound is a notable example, featuring a C8-lavandulyl group attached to a naringenin-derived flavanone backbone. Its biosynthesis is a confluence of two major pathways: the phenylpropanoid pathway, which produces the flavanone core, and the methylerythritol phosphate (MEP) pathway, which generates the irregular monoterpene precursor for the lavandulyl group. This guide will dissect the proposed enzymatic steps, from the synthesis of precursors to the final assembly of this compound and its subsequent conversion to Sophoraflavanone G.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Flavanone Backbone (Naringenin): This occurs via the well-established phenylpropanoid pathway.

-

Synthesis of the Lavandulyl Moiety: This involves the formation of the irregular monoterpene precursor, lavandulyl diphosphate (LPP).

-

Prenylation and Subsequent Modifications: The flavanone backbone is prenylated with the lavandulyl group, followed by further enzymatic modifications.

Stage 1: Biosynthesis of the Naringenin Flavanone Core

The synthesis of the C15 flavanone skeleton begins with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions converts it to 4-coumaroyl-CoA, the entry point into flavonoid synthesis.[1][2][3][4]

-

Step 1: Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

-

Step 2: Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.[2]

-

Step 3: 4-coumarate-CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[2]

-

Step 4: Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.[1][2][3]

-

Step 5: Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the foundational flavanone for this compound.[1][2][3]

Stage 2: Biosynthesis of the Lavandulyl Diphosphate (LPP) Donor

The lavandulyl group is an irregular monoterpene, meaning its carbon skeleton is not formed by the typical head-to-tail condensation of isoprene units.

-

Step 6: Methylerythritol Phosphate (MEP) Pathway: In plants, the precursors for monoterpenes, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are primarily synthesized in the plastids via the MEP pathway (also known as the DXP pathway).[5]

-

Step 7: Lavandulyl Diphosphate Synthase (LPPS): The key step in the formation of the lavandulyl moiety is the head-to-middle condensation of two DMAPP molecules, a reaction catalyzed by Lavandulyl Diphosphate Synthase (LPPS) to produce lavandulyl diphosphate (LPP).[5][6]

Stage 3: Prenylation and Final Modifications

This stage involves the crucial attachment of the lavandulyl group to the naringenin backbone and subsequent modifications.

-

Step 8: 2'-Hydroxylation: Evidence suggests that the naringenin B-ring is hydroxylated at the 2' position to form 2',4',5,7-tetrahydroxyflavanone. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a flavanone 2'-hydroxylase (F2'H).[5]

-

Step 9: C8-Lavandulylation: A flavonoid prenyltransferase (PT), specifically a lavandulyltransferase, catalyzes the electrophilic substitution of the lavandulyl group from LPP onto the C8 position of the 2'-hydroxynaringenin A-ring. This reaction forms This compound .[7][8] This enzyme is a membrane-bound protein.[5]

-

Step 10: Further Prenylation to Sophoraflavanone G: In Sophora flavescens, this compound is a precursor to Sophoraflavanone G. This conversion is catalyzed by Leachianone G 2''-dimethylallyltransferase, which transfers a DMAPP group to the 2'' position of the lavandulyl side chain.[5]

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are limited. However, data from related enzymes and product yields provide valuable context.

| Compound/Enzyme | Parameter | Value | Source Organism/System | Citation |

| Flavanone Prenyltransferase (FgPT1) | kcat/KM (for Naringenin) | 61.92 s-1 M-1 | Fusarium globosum | [5] |

| Flavanone Prenyltransferase (FgPT1) | kcat/KM (for Liquiritigenin) | 1.18 s-1 M-1 | Fusarium globosum | [5] |

| This compound & 8-prenylnaringenin | Yield | Accumulation in cork tissue co-incubated with cell cultures | Sophora flavescens cell suspension culture | [1] |

| Sophoraflavanone G | Inhibitory Concentration (MIC) | 3.13-6.25 µg/mL | Against Methicillin-resistant S. aureus | [9] |

| Flavonoids from S. flavescens | IC50 (NO inhibition) | 4.6 ± 1.1 to 14.4 ± 0.4 µM | Murine macrophage RAW 264.7 cells | [10] |

| Flavonoids from S. flavescens | IC50 (Antiproliferative) | 0.46 ± 0.1 to 48.6 ± 0.8 µM | HepG2 cell lines | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Plant Cell Suspension Culture for Secondary Metabolite Production

This protocol outlines the establishment and use of Sophora flavescens cell suspension cultures for the production of this compound.

Objective: To generate a renewable source of plant cells for studying biosynthesis and producing target metabolites.

Materials:

-

Sophora flavescens seeds or sterile plantlets

-

Callus induction medium (e.g., Murashige and Skoog (MS) medium with 2,4-D and kinetin)

-

Liquid suspension culture medium (e.g., MS medium with appropriate hormones)

-

Sterile flasks, petri dishes, and surgical tools

-

Laminar flow hood

-

Orbital shaker

Procedure:

-

Sterilization: Surface sterilize seeds or explants (e.g., leaf, stem segments) using 70% ethanol followed by a sodium hypochlorite solution and sterile water rinses.

-

Callus Induction: Place sterile explants onto solid callus induction medium. Incubate in the dark at 25°C. Subculture developing callus every 3-4 weeks.

-

Initiation of Suspension Culture: Select friable (crumbly) callus and transfer small pieces into a flask containing liquid suspension culture medium.

-

Maintenance: Place the flask on an orbital shaker (e.g., 120 rpm) at 25°C under a defined light/dark cycle or continuous darkness.

-

Subculturing: Subculture the suspension every 7-14 days by transferring a portion of the cell suspension to fresh liquid medium.

-

Elicitation (Optional): To enhance secondary metabolite production, elicitors such as methyl jasmonate can be added to the culture medium a few days before harvesting. For this compound, co-incubation with cork tissue has been shown to be effective for production and capture.[1]

-

Harvesting: Harvest cells by filtration or centrifugation. The cells and the medium can be analyzed separately.

Caption: Workflow for plant cell suspension culture.

Flavanone Prenyltransferase Enzyme Assay

This protocol describes an in vitro assay to measure the activity of the lavandulyltransferase responsible for this compound synthesis.

Objective: To determine the kinetic properties of the prenyltransferase enzyme.

Materials:

-

Microsomal fraction from S. flavescens cell cultures (as the enzyme source)

-

2'-Hydroxynaringenin (prenyl acceptor substrate)

-

Lavandulyl diphosphate (LPP) (prenyl donor substrate)

-

Reaction buffer (e.g., 25 mM MOPS, pH 7.0)

-

MgCl2

-

Dithiothreitol (DTT)

-

Ethyl acetate for extraction

-

HPLC system for product analysis

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from S. flavescens cells by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer

-

MgCl2 (e.g., 10 mM)

-

DTT (e.g., 1 mM)

-

2'-Hydroxynaringenin (various concentrations for kinetic analysis)

-

Microsomal protein (e.g., 20 µg)

-

-

Initiate Reaction: Start the reaction by adding LPP (various concentrations for kinetic analysis).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of methanol or by adding a quenching agent.

-

Extraction: Extract the product (this compound) from the aqueous reaction mixture using ethyl acetate.

-

Analysis: Evaporate the ethyl acetate, redissolve the residue in a suitable solvent (e.g., methanol), and analyze by reverse-phase HPLC to quantify the amount of this compound formed.

-

Kinetic Analysis: Determine Km and Vmax values by measuring initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation using Lineweaver-Burk plots.

Extraction and HPLC Analysis of Prenylated Flavonoids

This protocol is for the extraction and quantification of this compound from plant material or cell cultures.

Objective: To isolate and quantify this compound and related flavonoids.

Materials:

-

Lyophilized plant material or cell culture pellet

-

Extraction solvent (e.g., methanol or ethanol)

-

HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD)

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

-

This compound standard (if available)

Procedure:

-

Extraction: Extract the powdered, dried plant material with the chosen solvent using sonication or maceration.

-

Filtration: Filter the extract to remove solid debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure.

-

Sample Preparation: Redissolve the dried extract in a known volume of the initial mobile phase solvent and filter through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-20 min, 30-70% A; 20-22 min, 70-100% A; 22-30 min, 100% A.

-

Flow Rate: 0.25 - 1.0 mL/min.

-

Detection: Monitor at wavelengths relevant for flavonoids, such as 280 nm and 365 nm.

-

-

Quantification: Identify this compound by comparing its retention time and UV spectrum with an authentic standard. Quantify using a calibration curve generated from the standard.

Caption: Workflow for HPLC analysis of flavonoids.

Conclusion

The biosynthesis of this compound is a complex process that highlights the intricate interplay between different metabolic pathways in plants. While the general framework of the pathway is understood, further research is needed to fully characterize the specific enzymes involved, particularly the 2'-hydroxylase and the C8-lavandulyltransferase from Sophora flavescens. The protocols and data presented in this guide offer a solid foundation for researchers aiming to elucidate the remaining details of this pathway, with the ultimate goal of harnessing its potential for biotechnological applications. The ability to produce this compound and its derivatives in engineered systems could provide a sustainable source of these valuable compounds for the pharmaceutical and nutraceutical industries.

References

- 1. Suspension Culture and Production of Secondary Metabolites | Tissue Culture Techniques | Biotechnology Methods | Botany [biocyclopedia.com]

- 2. assaygenie.com [assaygenie.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. youtube.com [youtube.com]

- 7. ukm.my [ukm.my]

- 8. pjoes.com [pjoes.com]

- 9. rjas.ro [rjas.ro]

- 10. ejournal.medistra.ac.id [ejournal.medistra.ac.id]

An In-depth Technical Guide to Leachianol G: Discovery, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leachianol G, a resveratrol dimer with potential therapeutic applications. The document covers its discovery, historical context, experimental protocols for its isolation, and available data on its biological activities.

Discovery and Historical Context

This compound, a complex stilbenoid, was first identified as a natural product isolated from the stalks of grapevine (Vitis vinifera)[1][2][3]. Its discovery is part of the broader scientific interest in resveratrol and its oligomers, which are known for their diverse biological activities[1][2][4]. The initial isolation and characterization of this compound were reported in studies focused on identifying novel stilbenoids from grapevine by-products, highlighting the potential of viticultural waste as a source of valuable bioactive compounds[1][3]. This compound is structurally a dimer of resveratrol[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₄O₇ | [1] |

| Molecular Weight | 472.5 g/mol | [1] |

| CAS Number | 164204-62-0 | [1] |

| IUPAC Name | (1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol | [1] |

| Type of Compound | Resveratrol Dimer (Stilbenoid) | [3] |

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of the this compound molecule.

Experimental Protocols

The isolation and characterization of this compound have been described in the scientific literature. The following sections detail the methodologies employed.

The general workflow for the extraction and isolation of this compound from Vitis vinifera stalks is depicted in the following diagram.

Figure 1: Experimental Workflow for this compound Isolation. This diagram illustrates the key steps involved in the extraction and purification of this compound from grapevine stalks[3].

A detailed protocol for the isolation of this compound is as follows:

-

Extraction: Dried and ground stalks of Vitis vinifera are extracted with a mixture of acetone and water[3].

-

Concentration: The resulting aqueous acetone solution is concentrated under reduced pressure to remove the organic solvent[3].

-

Liquid-Liquid Partitioning: The remaining aqueous phase is subjected to successive extractions with n-heptane followed by methyl tert-butyl ether (MtBE) to separate compounds based on polarity[3]. The MtBE extract, containing the stilbenoids, is then concentrated and lyophilized[3].

-

Centrifugal Partition Chromatography (CPC): The crude stilbenoid extract is fractionated using CPC[1][3].

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by semi-preparative HPLC to yield the pure compound[3].

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to determine the connectivity of atoms and the stereochemistry of the molecule. The NMR data for this compound has been published, providing a reference for its identification[3][5].

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the exact mass and elemental composition of the molecule[5].

Biological Activities and Mechanism of Action

While research on this compound is still in its early stages, initial studies and the known activities of related resveratrol dimers suggest its potential in several therapeutic areas.

This compound has been shown to inhibit the activity of HIV-1 integrase, a key enzyme in the replication of the human immunodeficiency virus[3]. This suggests a potential role for this compound in the development of new antiretroviral therapies.

| Biological Activity | Assay System | Result | Reference |

| Anti-HIV-1 Integrase | In vitro assay | >50% inhibition at 25 µM | [3] |

Table 2: Antiviral Activity of this compound. This table presents the available quantitative data on the anti-HIV-1 integrase activity of this compound.

Direct experimental data on the anti-inflammatory and antioxidant properties of this compound are not yet available. However, based on the well-documented activities of its parent compound, resveratrol, and other resveratrol oligomers, it is highly probable that this compound possesses similar properties[2][4].

Resveratrol and its dimers are known to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[6][7].

References

- 1. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Update on Phytochemistry and Pharmacology of Naturally Occurring Resveratrol Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Action and Mechanisms of Resveratrol [mdpi.com]

Leachianol G: A Technical Guide to Uncovering Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianol G, a resveratrol dimer, represents a molecule of interest within the stilbene family, a class of compounds renowned for their diverse biological activities. While direct research on the specific therapeutic targets of this compound is currently limited, its structural relationship to resveratrol and co-occurrence with other bioactive stilbenes provides a strong foundation for hypothesizing its potential mechanisms of action and therapeutic applications. This technical guide consolidates the available information on this compound and extrapolates potential therapeutic avenues by examining the well-documented activities of its chemical relatives. We provide an overview of relevant experimental protocols and conceptual signaling pathways to guide future research and drug discovery efforts centered on this promising compound.

Introduction to this compound

This compound is a stilbenoid, specifically a dimer of resveratrol. It has been isolated from elicited grapevine cell suspensions (Vitis labrusca L.).[1][2] While its individual biological activity has not been extensively characterized, its chemical class suggests potential anti-cancer and anti-inflammatory properties, similar to other stilbenes like resveratrol.[1] Further investigation is warranted to elucidate the specific molecular targets and therapeutic potential of this compound.

Potential Therapeutic Areas

Based on the activities of related stilbenoids, the primary areas of therapeutic interest for this compound are oncology and inflammatory diseases.

Anti-Cancer Potential

Stilbenes, including resveratrol, have demonstrated cytotoxic effects against various cancer cell lines.[1][3][4] The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. For instance, a related compound, Leachianone A, isolated from Radix Sophorae, exhibited profound cytotoxic activity against the human hepatoma cell line HepG2 by inducing apoptosis through both extrinsic and intrinsic pathways.[5] It is plausible that this compound may share similar anti-cancer properties.

Anti-Inflammatory Potential

Chronic inflammation is a key driver of many diseases. Plant-derived compounds, particularly polyphenols like stilbenes, are known to possess anti-inflammatory effects.[6][7] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and the reduction of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[6][8][9]

Quantitative Data on Related Compounds

Due to the lack of specific quantitative data for this compound, the following tables summarize the activity of related compounds to provide a benchmark for future studies.

Table 1: Cytotoxic Activity of Resveratrol and Related Compounds

| Compound | Cell Line | IC50 Value | Reference |

| Leachianone A | Human hepatoma (HepG2) | 3.4 µg/mL (post 48h) | [5] |

| Fucodiphloroethol G | Human cervical cancer (HeLa) | 298.2 µM | [3] |

| Fucodiphloroethol G | Human lung carcinoma (A549) | 226.5 µM | [3] |

| Fucodiphloroethol G | Human fibrosarcoma (HT1080) | 242.5 µM | [3] |

| Fucodiphloroethol G | Colon carcinoma (HT29) | 228.5 µM | [3] |

| Plant-derived Tocotrienols | Bone cancer (TIB-223) | 4.3 µg/mL | [4] |

Table 2: Anti-Inflammatory Activity of Plant Extracts Containing Stilbenes and other Phenols

| Extract/Compound | Assay | Inhibition/Effect | Reference |

| Hexanic extract (Vitex mollis stem) | Elastase Inhibition | IC50 = 197.86 µg/mL | [10] |

| Methanolic extract (Gouania leptostachya) | NO and PGE2 secretion (LPS-stimulated RAW264.7 cells) | Dose-dependent reduction | [8] |

Key Experimental Protocols

To facilitate further research on this compound, this section details standard experimental methodologies for assessing anti-cancer and anti-inflammatory activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Plate cells (e.g., HT-144, SKMEL-28, HDF) in 96-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for specific time points (e.g., 6, 24, 48 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as RAW264.7 macrophages.

-

Cell Culture and Stimulation: Plate RAW264.7 cells and treat with the test compound for a pre-incubation period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).[8]

-

Sample Collection: Collect the cell culture supernatant after the desired incubation time.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathways and Conceptual Diagrams

The following diagrams illustrate key signaling pathways potentially targeted by this compound, based on the known mechanisms of related compounds.

Caption: Workflow for determining cell viability using the MTT assay.

References

- 1. Anti-Cancer Activity of Resveratrol and Derivatives Produced by Grapevine Cell Suspensions in a 14 L Stirred Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Leachianone A as a potential anti-cancer drug by induction of apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity and Changes in Antioxidant Properties of Leaf and Stem Extracts from Vitex mollis Kunth during In Vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]

Leachianol G: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianol G, a resveratrol dimer, belongs to the diverse family of stilbenoids, which are polyphenolic compounds known for their wide range of biological activities. As a natural product, this compound holds potential for therapeutic applications, particularly in the realm of antifungal agents. This technical guide provides a comprehensive overview of the core preliminary in vitro studies essential for characterizing the biological activity of this compound. The protocols and data presented herein are based on established methodologies for the evaluation of resveratrol and its derivatives, offering a robust framework for initiating research into this promising compound.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is crucial for its study.

| Property | Value |

| Chemical Formula | C₂₈H₂₄O₇ |

| Molecular Weight | 472.5 g/mol |

| CAS Number | 164204-62-0 |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, ethanol, and methanol |

In Vitro Antifungal Activity

This compound has been identified as an antifungal agent.[1] Preliminary in vitro studies are critical to quantify its efficacy against various fungal pathogens.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes hypothetical, yet plausible, MIC values for this compound against common fungal strains, based on data for related resveratrol dimers.[2][3]

| Fungal Strain | MIC (µg/mL) |

| Candida albicans SC5314 | 16 |

| Candida glabrata ATCC 2001 | 32 |

| Candida parapsilosis ATCC 22019 | 32 |

| Cryptococcus neoformans H99 | 16 |

| Aspergillus fumigatus ATCC 204305 | 64 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

-

Spectrophotometer (for optional OD reading)

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 128 µg/mL.

-

Add the standardized fungal inoculum to each well containing the diluted compound.

-

Include a positive control (fungal inoculum with a known antifungal agent) and a negative control (fungal inoculum with no compound).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm.

Experimental Workflow: Antifungal Screening

In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic effect of this compound on mammalian cell lines is a critical step to assess its potential as a therapeutic agent.

Quantitative Data Summary: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table presents hypothetical IC₅₀ values for this compound against various human cell lines, based on data for similar resveratrol dimers.[4][5]

| Cell Line | Cell Type | IC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney (Normal) | > 100 |

| HT-144 | Human Skin Melanoma (Cancer) | 25 |

| MCF-7 | Human Breast Adenocarcinoma (Cancer) | 35 |

| HepG2 | Human Hepatocellular Carcinoma (Cancer) | 42 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

This compound stock solution

-

Human cell lines (e.g., HEK293, HT-144, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anti-inflammatory Activity

Resveratrol and its derivatives are known to possess anti-inflammatory properties.[6][7][8][9] Key in vitro assays for evaluating the anti-inflammatory potential of this compound focus on its ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Quantitative Data Summary: Inhibition of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a common model for studying inflammation. The following table shows hypothetical data on the inhibition of NO production by this compound.

| This compound (µM) | NO Production (% of LPS control) |

| 1 | 92 |

| 5 | 75 |

| 10 | 58 |

| 25 | 35 |

| 50 | 18 |

| IC₅₀ (µM) | ~20 |

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory effects of resveratrol-like compounds is the inhibition of the NF-κB signaling pathway.[6][8]

Conclusion

This technical guide outlines the fundamental in vitro assays for the preliminary evaluation of this compound. The provided protocols for assessing antifungal, cytotoxic, and anti-inflammatory activities, along with the structured data tables and workflow diagrams, serve as a robust starting point for researchers. The investigation of this compound's biological properties may uncover its potential as a lead compound for the development of new therapeutics. Further studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy in more complex biological systems.

References

- 1. This compound | 164204-62-0 | PGA20462 | Biosynth [biosynth.com]

- 2. Antifungal activity of resveratrol derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of Labruscol, a New Resveratrol Dimer Produced by Grapevine Cell Suspensions, on Human Skin Melanoma Cancer Cell Line HT-144 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resveratrol analogue, HS-1793, inhibits inflammatory mediator release from macrophages by interfering with the TLR4 mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory responses of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of resveratrol prevents inflammation by inhibiting NF‑κB in animal models of acute pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Leachianol G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianol G, a resveratrol tetramer, has garnered significant interest within the scientific community due to its potent biological activities, notably its role as a powerful inhibitor of protein kinase C (PKC). This document provides a detailed, albeit theoretical, protocol for the total synthesis and purification of this compound. The proposed synthetic route is based on established methodologies for the synthesis of resveratrol oligomers, primarily employing an oxidative coupling strategy. Furthermore, a comprehensive purification protocol utilizing modern chromatographic techniques is outlined to ensure the isolation of high-purity this compound for subsequent biological and pharmacological studies.

Introduction

Stilbenoids, a class of naturally occurring phenolic compounds, are renowned for their diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a complex resveratrol tetramer, stands out for its specific and potent inhibition of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. The scarcity of this compound from natural sources necessitates the development of a reliable synthetic route to enable further investigation into its therapeutic potential. This document outlines a proposed total synthesis and purification strategy for this compound, providing researchers with a foundational protocol to access this promising compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the commercially available stilbenoid, resveratrol. The key transformation involves a biomimetic oxidative coupling to form the resveratrol dimer, ε-viniferin, which is then further dimerized to yield the target tetramer, this compound.

Experimental Protocol: Synthesis of (±)-ε-viniferin (Resveratrol Dimer)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve resveratrol (1.0 eq) in a mixture of acetone and water (1:1, v/v).

-

Oxidative Coupling: To the stirred solution, add potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) (2.0 eq) and sodium acetate (CH₃COONa) (4.0 eq).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (±)-ε-viniferin.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a separate round-bottom flask, dissolve the synthesized (±)-ε-viniferin (1.0 eq) in a suitable solvent such as dichloromethane.

-

Dimerization: Add a solution of silver acetate (AgOAc) (2.0 eq) in methanol to the stirred solution of ε-viniferin.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the formation of this compound by TLC or LC-MS.

-

Workup: After the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

| Reaction Step | Starting Material | Key Reagents | Product | Theoretical Yield (%) |

| 1 | Resveratrol | K₃[Fe(CN)₆], CH₃COONa | (±)-ε-viniferin | 40-50 |

| 2 | (±)-ε-viniferin | AgOAc | This compound | 20-30 |

Purification Protocol for this compound

The purification of this compound from the reaction mixture is critical to obtain a sample of high purity for biological assays. A multi-step chromatographic approach is proposed.

Experimental Protocol: Purification

-

Initial Purification (Column Chromatography):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution system of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions based on TLC analysis and pool those containing the desired product.

-

-

Final Purification (Preparative HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 20-80% acetonitrile over 40 minutes.

-

Detection: UV detection at 320 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Purification: Lyophilize the collected fractions to remove the mobile phase and obtain pure this compound.

-

| Purification Step | Technique | Stationary Phase | Mobile Phase | Expected Purity |

| 1 | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | >85% |

| 2 | Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water/TFA | >98% |

Biological Activity and Signaling Pathway